molecular formula C16H11NO B8633813 4-(3-Phenylprop-2-enoyl)benzonitrile

4-(3-Phenylprop-2-enoyl)benzonitrile

Cat. No. B8633813
M. Wt: 233.26 g/mol
InChI Key: QHJSVECBBBIMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenylprop-2-enoyl)benzonitrile is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Phenylprop-2-enoyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Phenylprop-2-enoyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Phenylprop-2-enoyl)benzonitrile

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

4-(3-phenylprop-2-enoyl)benzonitrile

InChI

InChI=1S/C16H11NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-11H

InChI Key

QHJSVECBBBIMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Acetylbenzonitrile (44al, 1.00 g, 6.9 mmol), sodium hydroxide (0.40 g, 10.0 mmol) and water (20 ml) were combined in ethanol (20 ml) and stirred for 15 min at room temperature. Benzaldehyde (1b, 0.70 ml, 6.9 mmol) was added and the mixture stirred for 2 hr at room temperature. The resulting mixture was filtered and recrystallized from ethanol to give 1.46 g (91%) of a yellow solid: mp 120° C. [expected mp 119-120° C.]; 1H NMR: δ 7.34 (m, 3H), 7.62 (m, 2H), 7.80 (m, 4H), 8.06 (d, 2H, J=8.1 Hz); 13C NMR: δ 115.9, 117.9, 121.1, 128.6, 128.8, 129.0, 131.0, 132.4, 134.3, 141.4, 146.4, 188.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
91%

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